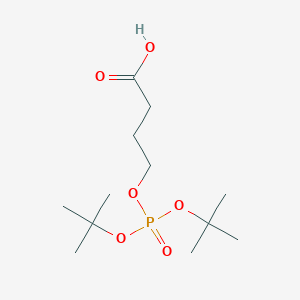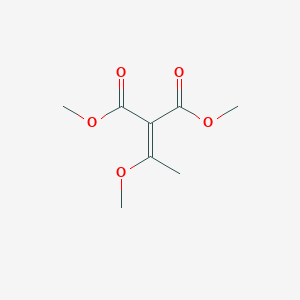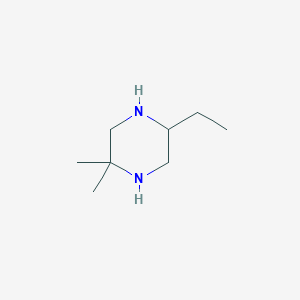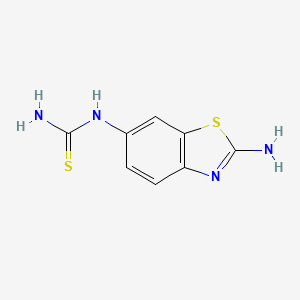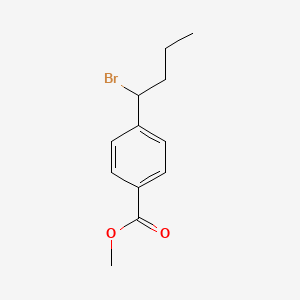![molecular formula C12H18ClNO4S B8720298 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B8720298.png)
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide
描述
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-propane sulfonic acid moiety and a dimethoxy-benzylamide group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-1-propanesulfonyl chloride with 2,4-dimethoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonate esters.
Reduction: Formation of primary or secondary amines.
科学研究应用
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biochemical pathways and cellular functions .
相似化合物的比较
- 3-Chloro-propane-1-sulfonic acid benzylamide
- 3-Chloro-propane-1-sulfonic acid 2,4-dimethoxy-phenylamide
Comparison: Compared to its analogs, 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide exhibits unique properties due to the presence of the dimethoxy groups on the benzylamide moiety. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a distinct and valuable compound for various applications.
属性
分子式 |
C12H18ClNO4S |
|---|---|
分子量 |
307.79 g/mol |
IUPAC 名称 |
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-17-11-5-4-10(12(8-11)18-2)9-14-19(15,16)7-3-6-13/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI 键 |
XRCLLNNZCPNEDU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CNS(=O)(=O)CCCCl)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B8720215.png)
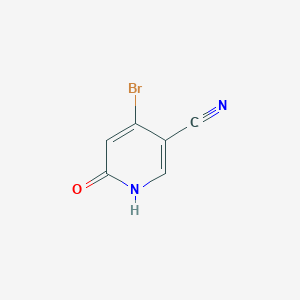
![Methyl 4-{[(4-hydroxybutyl)amino]carbonyl}benzoate](/img/structure/B8720219.png)
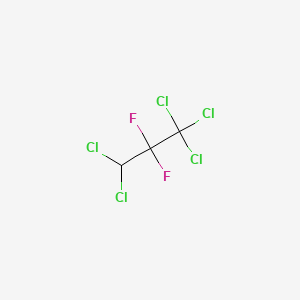
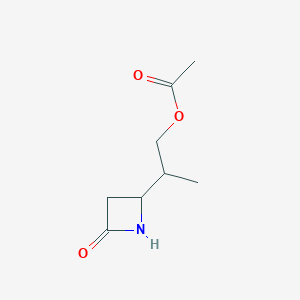
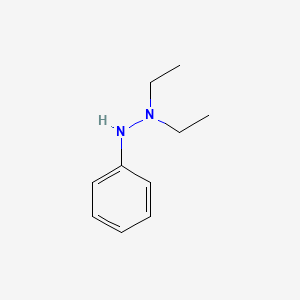
![[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-thiophen-3-yl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8720256.png)

